
2,5-Dichloro-4-(difluoromethoxy)aniline
Übersicht
Beschreibung
2,5-Dichloro-4-(difluoromethoxy)aniline is a chemical compound with the molecular formula C7H5Cl2F2NO . It has a molecular weight of 228.02 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2,5-Dichloro-4-(difluoromethoxy)aniline is 1S/C7H5Cl2F2NO/c8-3-2-6(13-7(10)11)4(9)1-5(3)12/h1-2,7H,12H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
2,5-Dichloro-4-(difluoromethoxy)aniline is a powder that is stored at room temperature . The compound has a molecular weight of 228.02 . Dichloroanilines, which are structurally similar, are all colorless, although commercial samples can appear colored due to the presence of impurities .Wissenschaftliche Forschungsanwendungen
Applications in Synthesis and Agriculture
Synthesis of Agrochemical Intermediates 2,5-Dichloro-4-(difluoromethoxy)aniline is noted for its role as an intermediate in the synthesis of high-efficiency, low-toxicity pesticides and novel herbicides. Its application in agrochemical production is highlighted due to its favorable characteristics and performance in derivative pesticides and herbicides (Zhou Li-shan, 2002).
Pesticide Synthesis The compound is integral in the synthesis of novel pesticides, such as Bistrifluron. The process involves multiple steps, including nitrations, reductions, chlorinations, hydrolysis, and reactions with oxalyl chloride, resulting in potent growth-retarding agents against pests. This indicates the compound's role in producing substances with specific biological activities (Liu An-chan, 2015).
Applications in Material Science
Polyurethane Synthesis The compound is employed in synthesizing polyurethane cationomers with anil groups, contributing to materials with fluorescent properties. This process involves synthesizing o-hydroxy Schiff bases and investigating their structure and photochromic mechanisms, showcasing the compound's role in producing materials with specific photophysical properties (E. Buruianǎ et al., 2005).
Electrochemical Polymer Synthesis 2,5-Dichloro-4-(difluoromethoxy)aniline is utilized in the electrochemical synthesis of novel polymers based on specific aniline derivatives. This includes creating materials with enhanced electrical conductivity and structural properties suitable for applications like dye-sensitized solar cells, indicating its contribution to the field of energy and material science (Leyla Shahhosseini et al., 2016).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2,5-dichloro-4-(difluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F2NO/c8-3-2-6(13-7(10)11)4(9)1-5(3)12/h1-2,7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVLLTDZVJXRAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4-(difluoromethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




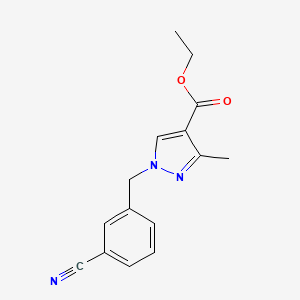
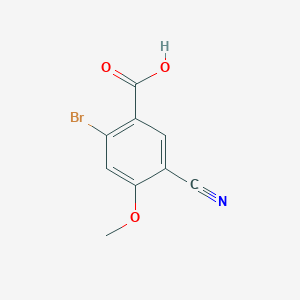
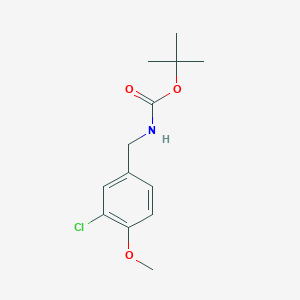


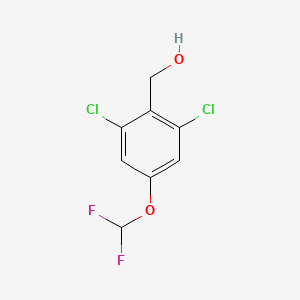


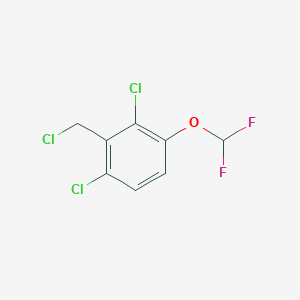
![2-[2-Bromo-3-cyano-5-(difluoromethyl)phenyl]acetic acid](/img/structure/B1410681.png)

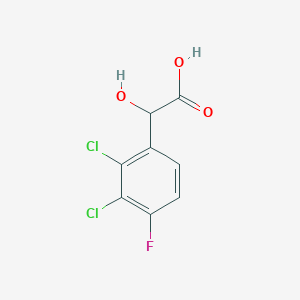
![7-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1410688.png)